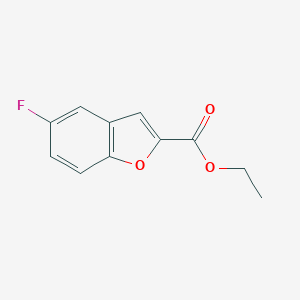

Ethyl 5-fluorobenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQUPHUYCPBKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453450 | |

| Record name | Ethyl 5-fluoro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93849-31-1 | |

| Record name | Ethyl 5-fluoro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic characterization of Ethyl 5-fluorobenzofuran-2-carboxylate

Caption: Workflow for ATR-FTIR spectroscopy. [6]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of the molecular structure through fragmentation analysis.

Molecular Formula: C₁₁H₉FO₃ Exact Mass: 208.0536 Molecular Weight: 208.18 g/mol

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Fragmentation Pathway | Rationale |

|---|---|---|---|

| 208 | [M]⁺• | Molecular Ion | The parent ion, representing the intact molecule with one electron removed. |

| 180 | [M - C₂H₄]⁺• | McLafferty Rearrangement | Loss of a neutral ethylene molecule from the ethyl ester group. |

| 163 | [M - OCH₂CH₃]⁺ | α-cleavage | Loss of the ethoxy radical (•OEt, 45 Da) is a classic fragmentation of ethyl esters, yielding a stable acylium ion. [6][7] |

| 135 | [M - OEt - CO]⁺ | Decarbonylation | Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 163 fragment. This is a common pathway for acylium ions. [8][9] |

| 107 | [C₇H₄FO]⁺ | Benzofuran Ring Fragmentation | Represents a fragment of the fluorinated benzoyl moiety. |

Caption: A plausible EI-MS fragmentation pathway for the title compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent like methanol or dichloromethane, into the mass spectrometer. For EI, this is often done via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is compared against known mechanisms to verify the structure.

Conclusion

The unambiguous characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, enhanced by the diagnostic C-F and H-F coupling constants, provides definitive proof of the molecular structure and isomeric purity. FTIR spectroscopy rapidly confirms the presence of key functional groups, notably the ester carbonyl and the C-F bond. Finally, mass spectrometry verifies the molecular weight and offers further structural insight through predictable fragmentation patterns. Together, these methods provide a robust and self-validating analytical package essential for any researcher working with this valuable fluorinated heterocyclic compound.

References

-

Ayoub, A. J., El-Achkar, G. A., Ghayad, S. E., Hariss, L., Haidar, R. H., Antar, L. M., Mallah, Z. I., Badran, B., Grée, R., Hachem, A., Hamade, E., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. R. S. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

-

Mandewale, M., et al. (2016). FT-IR Spectra of 1-benzofuran-2-carbohydrazide. ResearchGate. Available at: [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

-

Iqbal, N., & Ali, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

Taha, M. O., & Tarazi, H. (2024). Effects of the fluorinated benzofuran and dihydrobenzofuran on the... ResearchGate. Available at: [Link]

-

Dengale, S. G., et al. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. ResearchGate. Available at: [Link]

-

Ayoub, A. J., El-Achkar, G. A., Ghayad, S. E., & Habib, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran - IR Spectrum. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl 5-[(2-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate. Available at: [Link]

-

Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2018). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate. Available at: [Link]

-

Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Dias, H. J., et al. (2018). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-fluorobenzofuran-2-carboxylate

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 5-fluorobenzofuran-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural features of this fluorinated benzofuran derivative through the lens of NMR spectroscopy. The guide delves into predicted spectral data, the underlying principles of chemical shifts and coupling constants influenced by fluorine substitution, and standardized protocols for data acquisition.

Introduction: The Significance of Fluorinated Benzofurans

Benzofuran derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a fluorine atom into the benzofuran core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a key building block in the synthesis of more complex pharmaceutical agents. A thorough understanding of its NMR spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and as a reference for the characterization of its downstream derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.45 | s | - |

| H4 | ~7.50 | dd | J(H4-H6) ≈ 2.5 Hz, J(H4-F) ≈ 8.5 Hz |

| H6 | ~7.15 | dd | J(H6-H7) ≈ 9.0 Hz, J(H6-F) ≈ 4.5 Hz |

| H7 | ~7.60 | dd | J(H7-H6) ≈ 9.0 Hz, J(H7-F) ≈ 0.5 Hz |

| -OCH₂CH₃ | ~4.40 | q | J ≈ 7.1 Hz |

| -OCH₂CH₃ | ~1.40 | t | J ≈ 7.1 Hz |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C2 | ~145.0 | - |

| C3 | ~115.0 | - |

| C3a | ~148.0 | d, J(C3a-F) ≈ 10 Hz |

| C4 | ~112.0 | d, J(C4-F) ≈ 25 Hz |

| C5 | ~160.0 | d, J(C5-F) ≈ 245 Hz |

| C6 | ~110.0 | d, J(C6-F) ≈ 25 Hz |

| C7 | ~120.0 | d, J(C7-F) ≈ 10 Hz |

| C7a | ~152.0 | d, J(C7a-F) ≈ 2 Hz |

| C=O | ~160.0 | - |

| -OCH₂CH₃ | ~61.5 | - |

| -OCH₂CH₃ | ~14.3 | - |

Scientific Rationale and Spectral Interpretation

The predicted spectral data are grounded in the fundamental principles of NMR spectroscopy, particularly the influence of electron-withdrawing groups and the characteristic coupling patterns introduced by the fluorine atom.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to display distinct signals for the four protons of the benzofuran ring system. The H3 proton, located on the furan ring, is anticipated to appear as a singlet due to the absence of adjacent protons. The protons on the benzene ring (H4, H6, and H7) will exhibit splitting patterns dictated by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The presence of the fluorine at the C5 position will result in a doublet of doublets for H4 and H6, arising from coupling to adjacent protons and the fluorine atom. The magnitude of the H-F coupling constants decreases with the number of bonds separating the interacting nuclei.

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the most notable feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C5, which is predicted to be around 245 Hz.[2][3] This large coupling is a characteristic feature of directly bonded fluorine atoms on an aromatic ring. The other carbons in the benzene ring will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings. The chemical shifts of the carbons in the ethyl ester group are well-established and serve as reliable internal references.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, the following experimental workflow is recommended.

Caption: A standardized workflow for the acquisition and analysis of NMR spectra.

Conclusion

This technical guide provides a robust, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocol further ensures the acquisition of high-fidelity data, which is crucial for advancing research and development in medicinal chemistry and materials science.

References

-

MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PMC. [Link]

-

RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

-

SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. [Link]

-

ResearchGate. (2024). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]

-

RSC Publishing. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing. [Link]

-

Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link]

-

Sci-Hub. (1972). The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ResearchGate. (2024). 5(6)-Fluoro-6(5)-R-benzofuroxans: Synthesis and NMR 1H, 13C and 19F Studies. ResearchGate. [Link]

-

Wiley Science Solutions. (n.d.). NMR Spectral Databases. Wiley Science Solutions. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Human Metabolome Database. [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. nmrshiftdb2. [Link]

-

BMRB. (n.d.). BMRB Database. BMRB. [Link]

-

ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P. ACD/Labs. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

ResearchGate. (2019). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. [Link]

-

A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]

-

MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

Sources

- 1. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Sci-Hub. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.se]

A Technical Guide to the Physicochemical Properties of Novel Fluorinated Benzofuran Esters

Preamble: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has transitioned from a niche tactic to a cornerstone of rational drug design.[1][2][3] The benzofuran scaffold, a privileged heterocyclic motif found in numerous natural products and synthetic therapeutic agents, offers a robust framework for building novel molecular entities.[4][5][6][7] When these two domains intersect—the functional versatility of the benzofuran nucleus and the profound physicochemical modulation offered by fluorine—a powerful synergy emerges. This guide provides an in-depth exploration of the key physicochemical properties of novel fluorinated benzofuran esters, offering researchers and drug development professionals both the foundational principles and the practical methodologies required to harness their therapeutic potential.

The judicious placement of fluorine atoms can profoundly influence a molecule's lipophilicity, electronic character, metabolic stability, and binding affinity.[8][9][10] These alterations are not merely incremental; they can fundamentally redefine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its success or failure as a therapeutic agent.[11] This document moves beyond a simple recitation of facts to explain the causal relationships behind these effects and provides validated, step-by-step protocols for their empirical determination.

Section 1: The Impact of Fluorination on Core Physicochemical Parameters

The introduction of fluorine into the benzofuran ester scaffold is a deliberate strategy to fine-tune its drug-like properties. The following subsections dissect the most critical of these parameters.

Lipophilicity (LogP/LogD): Navigating the Membrane Permeability Maze

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[12][13][14] It is most commonly expressed as the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH). The influence of fluorine on lipophilicity is nuanced. While a single fluorine atom is a poor bioisostere for hydrogen from an electronic standpoint, its small van der Waals radius allows it to replace hydrogen with minimal steric perturbation.[9]

The powerful electron-withdrawing nature of fluorine can decrease the basicity of nearby amines, leading to a less ionized state at physiological pH and potentially increasing membrane permeability.[9][15][16] However, the overall effect on molecular lipophilicity depends heavily on the molecular context and the degree of fluorination.

The reversed-phase high-performance liquid chromatography (RP-HPLC) method is a high-throughput and reliable surrogate to the traditional shake-flask method for determining LogP values.[14][17] It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Objective: To determine the LogP of fluorinated benzofuran esters.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

-

Test compounds and a set of calibration standards with known LogP values

-

0.1% Trifluoroacetic acid (TFA) or other suitable buffer additive

Procedure:

-

Preparation of Solutions:

-

Dissolve test compounds and standards in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.

-

Prepare the mobile phases. A common gradient is 10% to 90% Acetonitrile in water over 15-20 minutes.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by the UV absorbance maximum of the benzofuran scaffold (typically 254 nm or 280 nm).[18]

-

-

Data Acquisition:

-

Inject the calibration standards to determine their retention times (t_R).

-

Inject the test compounds to determine their retention times.

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.[14]

-

Plot the log k of the standards against their known LogP values.

-

Generate a linear regression equation from the calibration curve.

-

Use the log k of the test compounds to calculate their LogP values using the regression equation.

-

Diagram: RP-HPLC Workflow for LogP Determination

Caption: Generalized workflow for an in vitro microsomal stability assay.

Plasma Protein Binding (PPB): Impact on Free Drug Concentration

Once in circulation, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein. [11][19]It is the unbound, or "free," fraction of the drug that is available to interact with its target and exert a pharmacological effect. [19]This property is critical, as high plasma protein binding can limit drug efficacy and distribution into tissues. Fluorination can alter a compound's binding characteristics by modifying its lipophilicity and electronic surface potential.

Equilibrium dialysis is considered the gold standard for assessing plasma protein binding due to its accuracy and minimal experimental artifacts. [11][20][21] Objective: To determine the percentage of a drug candidate that is bound to plasma proteins.

Materials:

-

Equilibrium dialysis apparatus (e.g., 96-well plate format like RED device) with dialysis membranes (10-12 kDa MWCO)

-

Human or animal plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound

-

Incubator/shaker at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Device Setup: The device consists of two chambers separated by a dialysis membrane.

-

Sample Addition:

-

Add plasma spiked with the test compound (e.g., 5 µM) to one chamber (the plasma chamber).

-

Add an equal volume of PBS to the other chamber (the buffer chamber).

-

-

Equilibration:

-

Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours, or until equilibrium is reached. During this time, the unbound drug will diffuse across the membrane into the buffer chamber until its concentration is equal on both sides.

-

-

Sample Collection & Analysis:

-

After incubation, collect samples from both the plasma and buffer chambers.

-

To determine the concentration in the plasma chamber, it must first be precipitated with an equal volume of buffer, followed by protein precipitation with organic solvent to match the matrix of the buffer sample.

-

Quantify the concentration of the drug in both chambers using LC-MS/MS.

-

-

Data Calculation:

-

The fraction unbound (fu) is calculated as: fu = Concentration_buffer / Concentration_plasma.

-

The percentage bound is calculated as: % Bound = (1 - fu) * 100.

-

Section 2: Data Synthesis and Structure-Property Relationships

To illustrate the practical impact of fluorination, the table below presents hypothetical but representative data for a series of novel benzofuran esters, comparing a non-fluorinated parent compound to its fluorinated analogs.

| Compound ID | R-Group (Substitution) | LogP | pKa (of side-chain amine) | Microsomal t½ (min) | Plasma Protein Binding (%) |

| BFE-001 | -CH₃ | 3.5 | 8.8 | 15 | 85.0 |

| BFE-002 | -CH₂F | 3.3 | 7.9 | 45 | 82.5 |

| BFE-003 | -CHF₂ | 3.1 | 6.5 | > 120 | 88.1 |

| BFE-004 | -CF₃ | 4.1 | < 5.0 | > 120 | 95.2 |

Analysis of Trends:

-

Lipophilicity: The introduction of mono- and difluoromethyl groups slightly decreases the LogP, likely due to the increased polarity of the C-F bond. However, the highly lipophilic trifluoromethyl group significantly increases the LogP. [22]This demonstrates the non-linear relationship between fluorination and lipophilicity.

-

pKa: A clear and predictable trend is observed. Increasing the degree of fluorination on the carbon adjacent to the amine drastically lowers the pKa due to the strong inductive effect. [15][16]* Metabolic Stability: As expected, fluorination provides a dramatic increase in metabolic stability. The half-life increases significantly, with the di- and trifluoromethylated compounds showing excellent stability, indicating that the original methyl group was a primary site of metabolism. [1][23]* Plasma Protein Binding: Binding generally increases with lipophilicity. The highly lipophilic -CF₃ analog shows the highest percentage of protein binding.

Diagram: Interplay of Physicochemical Properties and Drug Action

Caption: The central role of fluorination in modulating key physicochemical properties.

Conclusion

The fluorination of benzofuran esters is a powerful and multifaceted strategy in drug discovery. It provides medicinal chemists with a toolkit to rationally modulate key physicochemical properties that are fundamental to a compound's success. As demonstrated, fluorination can enhance metabolic stability, fine-tune lipophilicity and pKa, and alter protein binding characteristics. Understanding the principles behind these effects and employing robust, validated experimental protocols to quantify them are essential for designing next-generation therapeutic agents. This guide serves as a foundational resource for researchers dedicated to leveraging the unique properties of fluorine to unlock the full potential of the benzofuran scaffold.

References

- Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

- The role of fluorine in medicinal chemistry. PubMed.

- Applications of Fluorine in Medicinal Chemistry.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Informa Healthcare.

- LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace.

- Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Walsh Medical Media.

- Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption.

- Lipophilicity.

- Assessment of Drug Plasma Protein Binding in Drug Discovery.

- Technical Support Center: Spectroscopic Analysis of Benzofurans. Benchchem.

- Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.

- Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- Assessing the metabolic stability of fluorinated vs non-fluorin

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.

- Lipophilicity - Methods of determination and its role in medicinal chemistry.

- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar

- Fluorine in heterocyclic chemistry.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Sci-Hub.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

- Global metabolic profiling procedures for urine using UPLC–MS.

- Exploring the potential therapeutic role of benzofuran derivatives in cancer tre

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- A guide to simple, direct, and quantit

- How to Measure the Plasma Protein Binding Ability of Your Drug Candid

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).

- In-vitro plasma protein binding. Protocols.io.

- Natural source, bioactivity and synthesis of benzofuran deriv

- (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.

- Protein Binding.

- Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.

- Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for...

- Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. preprints.org.

- Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central.

- Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Deriv

- Monofluoromethyl

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

- (PDF) Global Metabolic Profiling Procedures for Urine Using UPLC-MS.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- (PDF) NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES.

- Development and Application of UPLC-ToF MS for Precision Large Scale Urinary Metabolic Phenotyping.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Protein Binding • Frontage Laboratories [frontagelab.com]

- 20. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 21. protocols.io [protocols.io]

- 22. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Initial Biological Screening of Ethyl 5-fluorobenzofuran-2-carboxylate

Foreword: The Rationale for Investigating Ethyl 5-fluorobenzofuran-2-carboxylate

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1] Derivatives of benzofuran have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3] The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 5-fluoro substitution on the benzofuran ring, coupled with the ethyl carboxylate group at the 2-position, presents a novel chemical entity, this compound, with a high potential for therapeutic relevance. While the direct biological activities of this specific molecule are not yet extensively documented in publicly accessible literature, its structural alerts strongly suggest a high probability of valuable cytotoxic and antimicrobial properties, making it a compelling candidate for a comprehensive initial biological screening campaign. This guide provides a robust, logic-driven framework for the preliminary in vitro evaluation of this promising compound.

I. A Tiered Approach to Primary Biological Screening

The initial screening of a novel compound necessitates a strategic, tiered approach to efficiently gather the most critical data while conserving resources. Our proposed workflow for this compound is designed to first assess its general cytotoxicity, followed by more specific investigations into its potential anticancer and antimicrobial activities. This hierarchical progression ensures that we understand the compound's fundamental interaction with living cells before moving to more complex, resource-intensive assays.

Caption: A tiered workflow for the initial biological screening of this compound.

II. Foundational Assay: General Cytotoxicity Assessment

Before exploring specific therapeutic applications, it is crucial to determine the compound's intrinsic cytotoxicity. This provides a baseline understanding of the concentration range at which the compound affects cell viability and informs the dose selection for subsequent, more targeted assays.

A. The MTT Assay: A Window into Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4][5][6] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[4][6] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5]

B. Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a serum-free medium to achieve a range of final concentrations for treatment.

-

Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

C. Data Presentation and Interpretation

The results of the MTT assay are typically presented as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is a key parameter derived from this assay.

| Compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0.1 | 98.5 ± 2.1 | 97.2 ± 3.4 | 95.8 ± 2.9 |

| 1 | 95.3 ± 3.0 | 90.1 ± 2.8 | 85.4 ± 4.1 |

| 10 | 70.2 ± 4.5 | 55.6 ± 3.9 | 40.1 ± 3.7 |

| 50 | 45.1 ± 3.8 | 25.3 ± 2.5 | 10.9 ± 1.8 |

| 100 | 20.7 ± 2.9 | 8.9 ± 1.7 | 4.2 ± 1.1 |

| IC₅₀ (µM) | ~48 | ~15 | ~8 |

Table 1: Example data from an MTT assay showing the effect of this compound on a normal human cell line.

III. Targeted Screening: Anticancer Potential

Given that many benzofuran derivatives exhibit anticancer properties, a logical next step is to screen this compound against a panel of human cancer cell lines.[2]

A. Rationale for Cell Line Selection

The choice of cancer cell lines is critical for obtaining meaningful data. A well-selected panel should represent different cancer types and, ideally, different molecular subtypes within a cancer type.[7][8] For an initial screen, a diverse panel is recommended to identify potential areas of selective activity.

-

MCF-7 (Breast Cancer): An estrogen receptor (ER)-positive cell line, representing a common subtype of breast cancer.

-

MDA-MB-231 (Breast Cancer): A triple-negative breast cancer cell line, known for its aggressive phenotype.[7]

-

A549 (Lung Cancer): A commonly used non-small cell lung cancer cell line.

-

HCT116 (Colon Cancer): A well-characterized colorectal cancer cell line.[9]

B. Experimental Approach

The MTT assay protocol described in Section II.B can be adapted for screening against this cancer cell line panel. By comparing the IC₅₀ values across the different cell lines and against the normal cell line, a selectivity index can be determined, providing an early indication of the compound's therapeutic window.

| Cell Line | Cancer Type | IC₅₀ (48h, µM) | Selectivity Index (Normal/Cancer) |

| Human Dermal Fibroblasts | Normal | ~15 | - |

| MCF-7 | Breast (ER+) | 5.2 | ~2.9 |

| MDA-MB-231 | Breast (Triple-Negative) | 8.9 | ~1.7 |

| A549 | Lung | 7.5 | ~2.0 |

| HCT116 | Colon | 4.1 | ~3.7 |

Table 2: Example anticancer activity profile and selectivity indices for this compound.

IV. Targeted Screening: Antimicrobial Activity

The benzofuran scaffold is also a known pharmacophore for antimicrobial agents.[10][11] Therefore, evaluating the antibacterial and antifungal properties of this compound is a crucial component of its initial screening.

A. The Broth Microdilution Method for MIC Determination

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.[12]

B. Rationale for Microbial Strain Selection

A representative panel of clinically relevant and standard quality control strains should be used to assess the spectrum of antimicrobial activity.[14][15]

-

Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium, a common cause of skin and soft tissue infections.

-

Escherichia coli (ATCC 25922): A Gram-negative bacterium, frequently implicated in urinary tract infections.

-

Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative bacterium known for its intrinsic resistance to many antibiotics.

-

Candida albicans (ATCC 90028): A common fungal pathogen.

C. Experimental Protocol: Broth Microdilution

-

Preparation of Antimicrobial Dilutions:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of each test microorganism, adjusted to a 0.5 McFarland turbidity standard.[12]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[12]

-

| Microbial Strain | Gram Stain/Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 8 |

| Escherichia coli | Gram-negative | >128 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Candida albicans | Fungus | 32 |

Table 3: Example Minimum Inhibitory Concentration (MIC) data for this compound.

V. Preliminary Mechanistic Insight: Apoptosis Induction

Should the anticancer screening reveal potent and selective activity, a preliminary investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.

A. The Apoptosis Signaling Cascade

Apoptosis is a tightly regulated process involving a cascade of signaling events that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[17][18] Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to characteristic morphological changes and cell death.[18][19]

Caption: Simplified overview of the intrinsic apoptosis signaling pathway.

VI. Conclusion and Future Directions

This technical guide outlines a comprehensive and logically structured initial biological screening strategy for the novel compound, this compound. The proposed tiered approach, beginning with general cytotoxicity and progressing to targeted anticancer and antimicrobial assays, provides an efficient framework for elucidating its therapeutic potential. Positive results from this initial screen, particularly the identification of potent and selective anticancer activity or a promising antimicrobial spectrum, would strongly justify advancing the compound to more in-depth mechanistic studies, lead optimization, and eventual in vivo evaluation. The data generated from these foundational assays will be instrumental in guiding the future drug development trajectory of this promising benzofuran derivative.

References

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Published April 2, 2024. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. [Link]

-

Overview of the signaling pathway of apoptosis. The diagram illustrates... ResearchGate. [Link]

-

Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ResearchGate. [Link]

-

Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Published May 1, 2013. [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (PDF) [Link]

-

Intrinsic Apoptosis Pathway. Creative Diagnostics. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Published June 14, 2023. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. Published November 15, 2013. [Link]

-

Why do we use different cancer lines for research? What is the purpose? : r/biology. Reddit. Published February 13, 2022. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. [Link]

-

Selection criteria for an antimicrobial susceptibility testing system. ASM Journals. [Link]

-

Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. MDPI. Published November 23, 2023. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Published August 6, 2025. [Link]

-

Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. Published October 14, 2025. [Link]

-

5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

-

Choosing the right cell line for breast cancer research. PMC - PubMed Central - NIH. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH. Published June 19, 2024. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Published April 11, 2023. [Link]

-

The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers. [Link]

-

General Principles of Antimicrobial Selection. Oncohema Key. [Link]

-

A simplified synthetic route and study of anticancer activity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6- nitrobenzofuran-3-carboxylate and its methyl derivative. ResearchGate. Published February 3, 2018. [Link]

-

Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Published September 7, 2023. [Link]

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

-

Stereoselective Synthesis and Antimicrobial Activity of Benzofuran-Based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones. PubMed. [Link]

-

Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. PubMed. [Link]

-

(PDF) Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC - NIH. [Link]

-

Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI. [Link]

-

Study of the antimicrobial activity of ethyl S-ester of 4-acetylaminobenzenethiosulfonic acid. [Link]

-

3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. NCBI. Published April 16, 2012. [Link]

Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchhub.com [researchhub.com]

- 5. clyte.tech [clyte.tech]

- 6. broadpharm.com [broadpharm.com]

- 7. reddit.com [reddit.com]

- 8. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]

- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. op.niscair.res.in [op.niscair.res.in]

- 11. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. researchgate.net [researchgate.net]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. General Principles of Antimicrobial Selection | Oncohema Key [oncohemakey.com]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Fluorobenzofuran-2-Carboxylate Derivatives

Foreword: The Imperative of Precision in Fluorinated Heterocycle Characterization

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in drug discovery.[1][2] The 5-fluorobenzofuran-2-carboxylate core, in particular, is a privileged scaffold found in numerous compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[3][4]

However, the very properties that make fluorine advantageous also introduce complexities into its structural analysis. The presence of the highly sensitive ¹⁹F nucleus, coupled with its propensity for long-range coupling, necessitates a sophisticated, multi-pronged analytical approach. Misinterpretation of spectral data can lead to incorrect structural assignment, wasting valuable resources and derailing research programs.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the unambiguous structure elucidation of 5-fluorobenzofuran-2-carboxylate derivatives. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating system of analysis from synthesis to final confirmation.

Foundational Step: Synthesis and Rigorous Purification

The journey to structure elucidation begins with the molecule's creation. A flawed or impure sample will yield ambiguous and misleading data. Therefore, a robust synthetic and purification protocol is non-negotiable.

A common and effective route to ethyl 5-fluorobenzofuran-2-carboxylate involves the reaction of a substituted salicylaldehyde (5-fluorosalicylaldehyde) with an α-bromo ester (ethyl bromoacetate) in the presence of a base, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 5-fluorosalicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add potassium carbonate (K₂CO₃) (3.0 mmol).

-

Reagent Addition: Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the resulting crude product in ethyl acetate (200 mL).

-

Washing: Wash the organic layer sequentially with 5% dilute HCl (50 mL), water (50 mL), and brine solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulphate and concentrate under vacuum to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

This protocol is adapted from established methods for benzofuran-2-carboxylate synthesis.[5]

The Analytical Core: A Multi-Technique Spectroscopic Approach

No single technique can definitively elucidate the structure. Instead, we rely on the synergy of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to build a structural hypothesis, which is then ideally confirmed by X-ray crystallography.

Workflow for Structure Elucidation

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for determining the carbon-hydrogen framework and probing the electronic environment of the fluorine atom. A comprehensive analysis requires ¹H, ¹³C, and ¹⁹F NMR, often supplemented by 2D experiments.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified derivative.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ = 0.00 ppm).[6] For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer's frequency is referenced.[7]

-

Acquisition: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.

The proton spectrum provides the initial map of the molecule. For a typical this compound, we expect to see:

-

Ethyl Ester Protons: A quartet around δ 4.3-4.4 ppm (-OCH₂-) and a triplet around δ 1.3-1.4 ppm (-CH₃).[6]

-

Benzofuran Protons: The proton at the C3 position typically appears as a singlet or a small doublet (due to long-range coupling) around δ 7.0-7.5 ppm. The protons on the benzene ring (H4, H6, H7) will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The electron-donating nature of the furan oxygen and the electronic effects of the fluorine and carboxylate groups will dictate their precise chemical shifts.[8]

This is a critical and highly informative experiment.

-

High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as sensitive as ¹H.[7]

-

Wide Chemical Shift Range: Fluorine chemical shifts are highly sensitive to the local electronic environment, spanning a wide range (typically -200 to +200 ppm), which minimizes signal overlap.[1][7] For an aryl fluoride, the signal is expected in the range of +80 to +170 ppm relative to CFCl₃.[7]

-

Coupling Information: The ¹⁹F nucleus will couple to adjacent protons. The three-bond coupling (³J_HF) to H4 and H6 will be particularly diagnostic, typically in the range of 5-10 Hz.

The ¹³C spectrum confirms the carbon skeleton.

-

Key Signals: Expect signals for the ester carbonyl (δ ~160-165 ppm), the carbons of the benzofuran ring (δ ~105-160 ppm), and the ethyl group carbons.[9]

-

Carbon-Fluorine Coupling (J_CF): The most crucial feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus. These couplings extend over several bonds and are highly characteristic.[1]

-

¹J_CF: The direct coupling to C5 will be very large, typically >240 Hz.

-

²J_CF: Coupling to C4 and C6 will be in the range of 20-25 Hz.

-

³J_CF & ⁴J_CF: Longer-range couplings to other carbons will also be observable (typically 3-10 Hz).

-

| NMR Data Summary for 5-Fluorobenzofuran-2-carboxylate Core | |

| Nucleus | Typical Chemical Shift (δ) / Coupling Constant (J) |

| ¹H | H3: ~7.2 ppm; H4, H6, H7: ~7.0-7.8 ppm (complex splitting) |

| ¹⁹F | Ar-F: +80 to +170 ppm (vs CFCl₃) |

| ¹³C | C=O: ~162 ppm; C-F: ~159 ppm; Other Ar-C: 105-155 ppm |

| J-Coupling | ¹J_CF: >240 Hz; ²J_CF: ~20-25 Hz; ³J_HF: ~5-10 Hz |

| Note: Values are approximate and can vary with substitution and solvent.[7][10] |

When 1D spectra are complex, 2D NMR is essential.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace the connectivity of protons on the benzene ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for connecting the ethyl ester group to the C2 of the benzofuran ring and for confirming the assignment of the quaternary carbons. Crucially, ¹H-¹⁹F and ¹³C-¹⁹F HMBC-type experiments can definitively link all the nuclei.[11][12]

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula

HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is a critical self-validation step to ensure the synthesized compound matches the target.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The molecule should be observed as the protonated molecular ion, [M+H]⁺.

-

Analysis: Use the instrument's software to calculate the elemental composition based on the measured accurate mass (typically with <5 ppm error).

For this compound (C₁₁H₉FO₃), the expected [M+H]⁺ ion would be C₁₁H₁₀FO₃⁺. HRMS confirms this composition.[10]

Tandem mass spectrometry can provide structural information by analyzing the fragmentation patterns of the molecular ion.[13] Common fragmentation pathways for benzofuran-2-carboxylate derivatives include the loss of the ester group and cleavages of the furan ring.[14][15]

| Common Fragmentation Ions in ESI-MS/MS |

| [M+H]⁺ |

| [M+H - C₂H₄]⁺ |

| [M+H - C₂H₅OH]⁺ |

| [M+H - CO]⁺ |

| These fragmentations provide clues to the compound's structure.[14][15] |

Single Crystal X-ray Crystallography: The Gold Standard

While NMR and MS build a strong case, X-ray crystallography provides the ultimate, unambiguous proof of structure.[16] It reveals the precise 3D arrangement of atoms, bond lengths, and bond angles, leaving no room for doubt.[17][18][19]

-

High Purity: Start with the highest purity material possible, as impurities inhibit crystal growth.

-

Solvent Selection: Screen a variety of solvents and solvent pairs (e.g., ethyl acetate/hexane, dichloromethane/pentane).

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Crystal Mounting: Once suitable crystals have formed, carefully mount one on a goniometer head for analysis by an X-ray diffractometer.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of 5-fluorobenzofuran-2-carboxylate derivatives is a challenge that demands a methodical and integrated analytical strategy. The process is a logical progression, beginning with high-purity synthesis and moving through a gauntlet of spectroscopic and spectrometric analyses.

HRMS provides the foundational elemental formula. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) then pieces together the molecular framework, leveraging the unique properties of the fluorine atom as a sensitive local probe. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing irrefutable proof of the three-dimensional structure. By following this rigorous, multi-technique workflow, researchers can confidently and accurately characterize these vital molecules, paving the way for their successful application in drug discovery and development.

References

-

National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

-

Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

-

Palmer, R. A., Spencer, J., Mendham, A. P., Chowdhry, B. Z., Lisgarten, D. R., Trost, B. M., Cramer, N., Male, L., & Coles, S. J. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. Journal of Pharmaceutical Chemistry, 1(3), 43-49. [Link]

-

Canterbury Christ Church University. (2014). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. CCCU Research Space Repository. [Link]

-

MDPI. (2023, November 23). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. [Link]

-

ResearchGate. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. [Link]

-

ACS Publications. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

PubMed Central (PMC). (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

PubMed. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

-

ResearchGate. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. [Link]

-

Wiley Online Library. (n.d.). Fluorine Chemistry for Organic Chemists: Problems and Solutions. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

PubMed. (2014). Analysis of fluorinated proteins by mass spectrometry. [Link]

-

Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

-

PubMed. (n.d.). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. [Link]

-

ACS Publications. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. [Link]

-

PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectra of fluorocarbons. [Link]

-

ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

National Institutes of Health (NIH). (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC. [Link]

-

ResearchGate. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. [Link]

-

MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

-

PubMed Central (PMC). (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

ResearchGate. (2004). Determination of Perfluorinated Surfactants in Surface Water Samples by Two Independent Analytical Techniques: Liquid Chromatography/Tandem Mass Spectrometry and 19 F NMR. [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

-

PubMed. (2023, June 13). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]

Sources

- 1. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines | MDPI [mdpi.com]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. asianpubs.org [asianpubs.org]

- 18. pubs.vensel.org [pubs.vensel.org]

- 19. researchgate.net [researchgate.net]

Quantum chemical calculations for fluorinated benzofurans

An In-Depth Technical Guide: Quantum Chemical Calculations for Fluorinated Benzofurans: A Methodological and Applied Guide for Drug Discovery

Abstract

Benzofuran derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of fluorine atoms into these scaffolds is a widely used technique to enhance critical drug-like properties such as metabolic stability, binding affinity, and membrane permeability.[5][6] As the complexity of drug targets increases, a deeper, more predictive understanding of how fluorination impacts molecular structure and function is essential. Quantum chemical (QM) calculations offer a powerful, first-principles approach to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules, providing insights unattainable through classical methods alone.[7][8] This technical guide serves as a comprehensive resource for researchers, computational chemists, and drug development professionals. It details the theoretical underpinnings and provides a practical, field-proven framework for applying Density Functional Theory (DFT) to the study of fluorinated benzofurans, from selecting appropriate computational methods to interpreting the results for actionable drug discovery insights.

The benzofuran core, a fusion of benzene and furan rings, is a structural motif present in numerous natural products and synthetic compounds with significant therapeutic potential.[9] Its derivatives have been the focus of intense research, leading to the development of agents with potent pharmacological profiles.[3]

The introduction of fluorine is a cornerstone of modern medicinal chemistry.[5] Unlike simple steric substitution, fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's characteristics:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often prolonging a drug's half-life.[6]

-

Binding Affinity: Fluorine's electronegativity can alter the electrostatic potential of a molecule, enabling new, favorable interactions within a protein binding pocket, such as hydrogen bonds and dipole-dipole interactions.[10][11]

-

Conformational Control: Fluorine substitution can induce specific conformational preferences through stereoelectronic effects, potentially locking the molecule into its bioactive conformation.[5]

-

Physicochemical Properties: It can modulate the acidity (pKa) of nearby functional groups and increase lipophilicity, which affects membrane permeability and bioavailability.[12][13]

Understanding these subtle yet powerful effects requires a computational approach that can accurately model electron distribution, which is the domain of quantum mechanics.

Foundations: Quantum Mechanics in Computational Drug Design

While classical molecular mechanics (MM) methods are invaluable for large systems, they rely on pre-parameterized force fields that may not accurately capture the unique electronic environment created by fluorine. Quantum mechanics, by solving approximations to the Schrödinger equation, provides a more fundamental and accurate description.[14][15]

Among QM methods, Density Functional Theory (DFT) has emerged as the workhorse for drug discovery applications.[16][17] DFT calculates the total energy of a system based on its electron density, offering a remarkable balance between computational cost and accuracy.[17] This makes it feasible to study drug-sized molecules while capturing the quantum effects essential for describing fluorinated systems. For instance, high-level DFT calculations can predict binding affinities with an accuracy of approximately 1.0 kcal/mol, a significant improvement over classical docking methods.[7][18]

A Practical Framework for Calculation

The reliability of any DFT calculation hinges on a judicious selection of the functional, basis set, and solvent model. This section provides an authoritative guide to making these choices for fluorinated benzofurans.

Selecting the Right Density Functional

The "functional" in DFT is the component that approximates the exchange-correlation energy. For fluorinated organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly recommended.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is the most widely used and well-benchmarked hybrid functional. It provides a robust starting point for a wide range of property calculations, including geometry optimizations and vibrational frequencies.[19][20]

-

ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. It is particularly effective for studying non-covalent interactions, which can be critical in drug-receptor binding.[21]

-

M06-2X: A high-nonlocality functional that performs well for main-group thermochemistry, kinetics, and non-covalent interactions.[22]

Recommendation: Begin with B3LYP for general-purpose calculations. For studies involving weak interactions or for higher accuracy, benchmark results against ωB97X-D .

The Critical Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. For fluorine, with its high electronegativity and multiple lone pairs of electrons, the choice of basis set is paramount.

-

Pople-style Basis Sets (e.g., 6-311++G(d,p)): These are computationally efficient and widely available. The notation is descriptive:

-

6-311: Describes the number of functions used for core and valence orbitals (a triple-zeta valence).

-

+ or ++: Adds diffuse functions , which are essential for describing the electron density far from the nucleus. This is critical for anions and for accurately modeling fluorine's lone pairs.[23]

-

(d,p): Adds polarization functions , which allow orbitals to change shape, providing necessary flexibility to describe bonding in a molecule. This is non-negotiable for fluorine.[23][24]

-

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVTZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, offering a pathway to very high accuracy. The aug- prefix indicates the addition of diffuse functions, which is highly recommended for fluorinated systems.[23]

Recommendation: For routine calculations, 6-31+G(d) provides a good balance. For high-accuracy results, especially for spectroscopic properties or reaction energetics, 6-311++G(d,p) or aug-cc-pVTZ should be employed.[25][26]

Modeling the Solvent Environment

Biological processes occur in solution, and failing to account for solvent effects is a major source of error.

-

Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a defined dielectric constant.[27] The Polarizable Continuum Model (PCM) is a robust and computationally efficient choice for modeling bulk water or other solvents.[20][22]

-

Explicit Solvation Models: This approach involves including a number of individual solvent molecules in the QM calculation. While this can capture specific solute-solvent interactions like hydrogen bonds more accurately, it is computationally very expensive.[21]

-

Hybrid (Implicit + Explicit) Models: A powerful compromise involves using an implicit model for the bulk solvent while including a few explicit solvent molecules in key positions (e.g., hydrogen-bonding to a specific site).

Recommendation: Use the PCM or SMD implicit solvent model for all calculations as a standard procedure.[27] Consider a hybrid model only if specific, strong solute-solvent interactions are hypothesized to be critical.

Step-by-Step Computational Workflow

This section provides a self-validating, reproducible protocol for a typical quantum chemical analysis of a fluorinated benzofuran derivative.

Objective: To obtain the optimized molecular geometry and predict its electronic and spectroscopic properties.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Step 1: Initial Structure Generation

-

Build the 3D structure of the fluorinated benzofuran using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, low-cost molecular mechanics (e.g., MMFF94) optimization to obtain a reasonable starting geometry.

-

-

Step 2: Geometry Optimization

-

Set up a DFT geometry optimization calculation.

-

Causality: This is the most critical step. An accurate geometry is the foundation for all subsequent property calculations. The goal is to find the lowest energy conformation of the molecule.

-

Protocol:

-

Method: B3LYP

-

Basis Set: 6-31+G(d)

-

Solvation: SCRF=(PCM, Solvent=Water)

-

Keywords: Opt Freq (The Freq keyword is crucial to perform a vibrational frequency analysis to confirm the optimized structure is a true energy minimum, indicated by zero imaginary frequencies).

-

-

-

Step 3: Single-Point Energy Refinement

-

Using the optimized geometry from Step 2, perform a single-point energy calculation with a larger, more accurate basis set.

-

Causality: This improves the electronic energy accuracy without the high cost of re-optimizing the geometry with the larger basis set.

-

Protocol:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p) or aug-cc-pVTZ

-

Solvation: SCRF=(PCM, Solvent=Water)

-

-

-

Step 4: Property Calculations

-

Using the refined method and basis set, calculate properties of interest.

-

Electronic Properties: Request Pop=NPA to obtain Natural Population Analysis charges, which are more physically meaningful than Mulliken charges. Analyze the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity.[28]

-

Spectroscopic Properties (NMR): Use the NMR keyword. This calculates the isotropic magnetic shielding tensors. These values must then be scaled to compare with experimental chemical shifts.[25][29]

-

dot digraph "Computational_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_prep" { label="1. Preparation"; style="filled"; fillcolor="#FFFFFF"; a [label="Build 3D Structure"]; b [label="Pre-optimize (MMFF94)"]; a -> b; }

subgraph "cluster_dft" { label="2. Core DFT Calculation"; style="filled"; fillcolor="#FFFFFF"; c [label="Geometry Optimization\n(B3LYP/6-31+G(d), PCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; d [label="Frequency Analysis\n(Confirm Minimum)"]; e [label="Energy Refinement\n(aug-cc-pVTZ, PCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; c -> d; d -> e; }